Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the thioether linkage: The benzoimidazole core is then reacted with a thiol compound to introduce the thioether linkage.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Substituted benzoimidazole derivatives.
Scientific Research Applications
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-fluoro-1H-benzo[d]imidazole
- Methyl 4-((5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
- Methyl 4-(((6-chloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
Uniqueness
Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is unique due to the presence of both chlorine and fluorine atoms on the benzoimidazole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C16H12ClFN2O2S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 4-[(5-chloro-6-fluoro-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H12ClFN2O2S/c1-22-15(21)10-4-2-9(3-5-10)8-23-16-19-13-6-11(17)12(18)7-14(13)20-16/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
SMFNWTNSUDQDHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3N2)F)Cl |
Origin of Product |
United States |
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